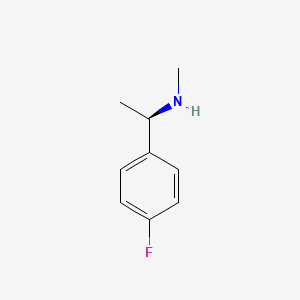

(R)-1-(4-fluorophenyl)-N-methylethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-fluorophenyl)-N-methylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORRIBKELCOOIJ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258694 | |

| Record name | (αR)-4-Fluoro-N,α-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672906-68-2 | |

| Record name | (αR)-4-Fluoro-N,α-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672906-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-4-Fluoro-N,α-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 1 4 Fluorophenyl N Methylethanamine

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to selectively produce one enantiomer over the other, eliminating the need for chiral resolution. Chiral auxiliary-driven methodologies are a prominent class of such strategies.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

The use of N-tert-butanesulfinyl imines is a powerful and widely applied method for the asymmetric synthesis of chiral amines. cas.cnnih.govnih.gov This strategy involves the condensation of an enantiomerically pure tert-butanesulfinamide with a ketone or aldehyde. nih.govnih.gov

For the synthesis of the (R)-amine, the ketone precursor, 4-fluorophenylacetone, is condensed with (R)-tert-butanesulfinamide. This reaction, typically catalyzed by a Lewis acid like titanium tetraethoxide (Ti(OEt)₄), produces an N-tert-butanesulfinyl imine. nih.gov The chiral sulfinyl group then directs the diastereoselective reduction of the C=N bond. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the hydride reducing agent (e.g., NaBH₄) to attack from the less hindered face, leading to the formation of the desired stereocenter with high diastereoselectivity. cas.cnnih.gov

The final step involves the removal of the chiral auxiliary by simple treatment with an acid, such as HCl in an alcohol solvent, which cleaves the N-S bond to yield the enantiomerically enriched primary amine, (R)-1-(4-fluorophenyl)ethanamine. nih.gov This primary amine can then be N-methylated to afford the final target compound. The tert-butylsulfinyl group serves as a powerful chiral directing group that is easily cleaved, making it highly attractive for asymmetric amine synthesis. cas.cn

Synthesis Steps:

Condensation: 4-fluorophenylacetone + (R)-tert-butanesulfinamide → Chiral N-tert-butanesulfinyl imine.

Diastereoselective Reduction: The imine is reduced with a hydride source.

Auxiliary Cleavage: The sulfinyl group is removed with acid to give (R)-1-(4-fluorophenyl)ethanamine.

N-Methylation: The primary amine is methylated to yield (R)-1-(4-fluorophenyl)-N-methylethanamine.

| Step | Reactants | Key Reagents | Product Outcome |

| 1 | 4-Fluorophenylacetone, (R)-tert-butanesulfinamide | Ti(OEt)₄ | Chiral N-sulfinylimine |

| 2 | N-sulfinylimine | NaBH₄ | N-sulfinyl amine (high d.r.) |

| 3 | N-sulfinyl amine | HCl in Methanol | (R)-1-(4-fluorophenyl)ethanamine |

| 4 | (R)-1-(4-fluorophenyl)ethanamine | Methylating Agent | This compound |

Besides sulfinamides, other classes of chiral auxiliaries are employed in asymmetric synthesis to produce chiral fluorinated compounds.

Evans' Oxazolidinones: Evans' chiral auxiliaries, typically oxazolidinones derived from amino acids, are widely used for stereoselective transformations like alkylations, aldol (B89426) reactions, and acylations. researchgate.net In a potential application for a precursor to the target amine, an N-acyl oxazolidinone could be used to control the stereoselective alkylation of its enolate, thereby setting a key stereocenter. Subsequent chemical transformations would be required to convert the resulting product into the desired chiral amine.

Fluorinated Oxazolidines (FOX): A newer class of auxiliaries, fluorinated oxazolidines (FOX), have been developed for highly diastereoselective alkylation and hydroxylation of amide enolates. cyu.fr These auxiliaries can be synthesized from trifluoromethylated oxazolidines and offer excellent stereocontrol. cyu.fr The cleavage of the auxiliary can be performed under conditions that allow for its recovery and reuse, making the method efficient. cyu.fr While not a direct synthesis of the target amine, these auxiliaries provide a robust method for creating chiral centers in fluorinated molecules that could serve as key intermediates.

The development of such auxiliaries is crucial in fluoroorganic chemistry for the asymmetric synthesis of chiral molecules containing a fluorinated stereogenic carbon center. researchgate.net

Asymmetric Catalysis

Asymmetric catalysis offers an efficient route to chiral amines by directly producing the desired enantiomer, often with high selectivity and in high yield. This approach avoids the theoretical 50% yield limit of classical resolution. The primary substrate for these methods is the prochiral ketone, 4-fluoroacetophenone.

Transition metal catalysis is a powerful tool for the asymmetric reduction of ketones and imines. acs.org For the synthesis of (R)-1-(4-fluorophenyl)ethanamine, two main pathways are employed: asymmetric hydrogenation (AH) or asymmetric transfer hydrogenation (ATH) of 4-fluoroacetophenone to the chiral alcohol, followed by conversion to the amine, or the more direct asymmetric reductive amination (ARA) of the ketone.

Ruthenium (Ru) complexes featuring chiral ligands are prominent catalysts for these transformations. acs.orgrug.nl For instance, catalysts generated in situ from (p-CymeneRuCl₂)₂ and chiral ligands like L-prolinamide can facilitate the asymmetric transfer hydrogenation of 4'-fluoroacetophenone. acs.org In this reaction, an alcohol such as 2-propanol serves as the hydrogen source. acs.org Similarly, tethered Ru(II) complexes with ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are effective in ATH using formic acid or aqueous sodium formate (B1220265) as the reductant. acs.org

Direct asymmetric reductive amination provides a more atom-economical, one-pot route from the ketone to the amine. This process involves the reaction of the ketone with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent (typically H₂). Ruthenium-catalyzed ARA has been shown to be a highly enantioselective and step-economical approach for related substrates, utilizing ammonium (B1175870) acetate (B1210297) as the nitrogen source and hydrogen gas as the reductant. The efficiency of these reactions allows for high conversions and excellent enantiomeric excess (ee). acs.org Heterogeneous catalysts, such as polysilane-modified palladium, have also been developed for reductive amination processes. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Reductions of 4-Fluoroacetophenone This table is interactive and can be sorted by clicking on the column headers.

| Catalyst System | Reaction Type | Reductant | Substrate | Product | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| (p-CymeneRuCl₂)₂ / L-prolinamide | ATH | 2-Propanol | 4-Fluoroacetophenone | (R)-1-(4-fluorophenyl)ethanol | 76 | 63 |

| Tethered Ru(II)/TsDPEN | ATH | Formic Acid/NEt₃ | 4-Fluoroacetophenone | 1-(4-fluorophenyl)ethanol | High | High |

| Ruthenium Complex | ARA | H₂ | 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one | (R)-2-(1-Aminoethyl)-4-fluorophenol | High | >99 |

Note: Data for the direct ARA of 4-fluoroacetophenone is extrapolated from performance with analogous substrates.

Organocatalysis provides a metal-free alternative for the synthesis of chiral molecules. For the formation of chiral amines, asymmetric reductive amination can be achieved using chiral organocatalysts that activate both the ketone and the reducing agent.

A notable example is the use of chiral borophosphates derived from scaffolds like SPINOL (1,1'-spirobiindane-7,7'-diol). researchgate.net In this methodology, the chiral phosphoric acid catalyst facilitates the enantioselective reduction of an intermediate imine, formed in situ from the ketone and an amine source. researchgate.net A reductant such as pinacolborane is often used. researchgate.net This approach is valued for its mild reaction conditions and has been applied to synthesize a variety of chiral amines with good to excellent yields and high enantioselectivity. researchgate.net

Enantioconvergent catalysis represents an advanced strategy that transforms both enantiomers of a racemic starting material into a single, desired enantiomeric product, theoretically achieving a 100% yield. This method is distinct from kinetic resolution, where one enantiomer is reacted, leaving the other behind (maximum 50% yield).

For the synthesis of chiral amines, this could involve a dynamic kinetic resolution (DKR) process coupled with a cross-coupling reaction. In a typical DKR, a racemic starting material (e.g., a racemic alcohol or halide) is subjected to conditions that rapidly racemize the stereocenter. A chiral catalyst then selectively reacts with one enantiomer at a faster rate to form the product. Because the starting material is constantly racemizing, the entire mixture is eventually converted into one enantiomer of the product. While this is a powerful and increasingly popular strategy for chiral amine synthesis, its application to the specific synthesis of this compound is not as widely documented as asymmetric hydrogenation or classical resolution.

Scalability and Industrial Considerations in Synthetic Pathways

The successful transition of a synthetic route from laboratory scale to industrial production hinges on several critical factors, including cost-effectiveness, safety, environmental impact, and process robustness. For the synthesis of this compound, particularly via enzymatic kinetic resolution, several considerations are paramount for achieving scalability.

Process Optimization: Maximizing the efficiency of the resolution process is essential. This involves optimizing parameters such as substrate and enzyme concentration, temperature, and reaction time. researchgate.net The choice of acyl donor and solvent also plays a significant role; they must be inexpensive, readily available, and environmentally benign. While organic solvents are common, the use of greener solvents or even solvent-free systems is increasingly explored to enhance the sustainability of the process. mdpi.com Continuous flow reactors offer advantages over batch processes for large-scale production, as they can improve productivity, consistency, and safety. researchgate.net

The following table outlines key considerations for scaling up the synthesis of this compound via kinetic resolution.

| Consideration | Laboratory Scale | Industrial Scale | Key Objectives for Scalability |

| Catalyst | Soluble or immobilized enzyme | Immobilized, robust enzyme | High reusability, stability, and activity |

| Solvent | Various organic solvents | Inexpensive, recyclable, "green" solvents | Low environmental impact, high recovery rate |

| Process Mode | Batch reaction | Continuous flow or fed-batch | Increased throughput, better process control |

| Separation | Chromatography, extraction | Extraction, distillation, crystallization | High purity, high yield, minimal waste |

| Racemate Recycling | Often discarded | Racemization and recycling (DKR) | Maximize atom economy, reduce cost |

| Overall Process | Individual steps | Integrated process, "one-pot" reactions | Minimize unit operations, improve efficiency |

Chemical Transformations and Derivatization of R 1 4 Fluorophenyl N Methylethanamine

Reactions at the Amine Moiety

The nitrogen atom of the secondary amine is a key site for chemical reactions, including oxidation, alkylation, and acylation, as well as the formation of reactive intermediates.

The secondary amine group in (R)-1-(4-fluorophenyl)-N-methylethanamine can be oxidized to form the corresponding imine. This transformation typically involves the removal of hydrogen from the nitrogen and the adjacent carbon atom. A variety of oxidizing agents can be employed for this purpose. For instance, reagents like iodosobenzene (B1197198) have been shown to smoothly oxidize both aromatic and aliphatic secondary amines to their respective imines. rsc.org Catalytic systems, such as those employing manganese(III) or iron(III) porphyrins with a terminal oxidant, are also effective. rsc.org The manganese(III) salen complex is noted as a particularly efficient catalyst for this type of oxidation. rsc.org Other methods may utilize transition metal oxides with oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide. orientjchem.org

Table 1: Reagents for Oxidation of Secondary Amines to Imines

| Reagent/Catalyst System | Description |

| Iodosobenzene (PhIO) | A stoichiometric oxidant capable of oxidizing secondary amines directly. rsc.org |

| Mn(III)/Fe(III) Porphyrins + PhIO | Catalytic systems where the metalloporphyrin facilitates the oxidation with iodosobenzene as the terminal oxidant. rsc.org |

| Mn(III) Salen Complex + PhIO | A highly effective catalyst for the oxidation of secondary amines. rsc.org |

| N-tert-butylphenylsulfinimidoyl chloride | Oxidizes secondary amines to imines at low temperatures in the presence of a base like DBU. researchgate.net |

| Transition Metal Oxides + H₂O₂/TBHP | Catalytic oxidation using common and cost-effective oxidants. orientjchem.org |

The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for alkylation and acylation reactions to introduce new functional groups.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides. Metal-free catalytic systems, for example using tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃, have been developed for the N-alkylation of amines with aryl esters. rsc.org Such methods provide a mild protocol for synthesizing a range of N-alkylated products. rsc.org

N-Acylation: This process introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is a common strategy for functionalization. Lipase-catalyzed N-acylation represents a biocatalytic approach for this transformation, often used for the kinetic resolution of chiral amines. researchgate.net The choice of acyl donor can significantly impact the reaction rate; for instance, ethyl methoxyacetate (B1198184) has been shown to be a highly effective acylating agent for phenylethanamine derivatives in lipase-catalyzed reactions. researchgate.net

Secondary amines, upon reaction with aldehydes or ketones, form electrophilic intermediates known as iminium ions (or iminium salts). masterorganicchemistry.comlibretexts.org Unlike primary amines which form neutral imines, the intermediate from a secondary amine retains a positive charge on the nitrogen atom as there is no proton on it to be eliminated. libretexts.org

The formation of the iminium ion significantly activates the molecule for nucleophilic attack. researchgate.netnih.gov The positively charged iminium intermediate is a highly reactive electrophile, more so than the parent carbonyl compound. masterorganicchemistry.comnih.gov This heightened reactivity is leveraged in various synthetic transformations. For example, iminium ions are key intermediates in the Mannich reaction, where they react with an enol or enolate to form β-amino carbonyl compounds. nih.gov They also readily undergo addition reactions with a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Reactions Involving the Fluorinated Aromatic System

The 4-fluorophenyl group is also susceptible to chemical modification, primarily through substitution reactions on the aromatic ring.

The primary reactions on the phenyl ring are electrophilic aromatic substitutions (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present: the fluorine atom and the (R)-1-(N-methylethanamine) side chain.

Directing Effects:

Fluorine: Halogens are unique in that they are deactivating (due to their inductive electron-withdrawing effect) yet are ortho-, para-directing (due to a resonance electron-donating effect). latech.eduorganicchemistrytutor.comlibretexts.org

Alkylamine Side Chain: The -(R)-CH(CH3)NHCH3 group is an alkyl group derivative. Alkyl groups are activating and ortho-, para-directors because they donate electron density to the ring through an inductive effect and hyperconjugation. libretexts.orgmasterorganicchemistry.com

When both an activating ortho-, para-director and a deactivating ortho-, para-director are present, the activating group's influence typically dominates. masterorganicchemistry.com Therefore, in this compound, the alkylamine side chain will be the primary directing group. Electrophilic attack will preferentially occur at the positions ortho to the alkylamine group (positions 2 and 6 on the ring). The para position is already occupied by the fluorine atom. Steric hindrance from the bulky side chain may favor substitution at the less hindered ortho position.

Table 2: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -F (Fluoro) | 4 | Deactivating | ortho-, para- |

| -(R)-CH(CH₃)NHCH₃ | 1 | Activating | ortho-, para- |

Stereospecificity in Subsequent Reactions

The presence of a chiral center at the benzylic carbon imparts stereospecificity to subsequent chemical transformations. Chiral benzylamine (B48309) derivatives are valuable as chiral auxiliaries in asymmetric synthesis, where they can direct the stereochemical outcome of a reaction. google.com

For example, nickel-catalyzed cross-coupling reactions involving secondary benzylic ammonium (B1175870) salts, derived from chiral amines, can proceed with a high degree of stereochemical fidelity, typically with inversion of configuration at the stereocenter. nih.gov Conversely, other transformations have been developed that proceed with retention of configuration. A one-pot protocol for the nucleophilic substitution of enantioenriched tertiary benzylic amines, activated in situ with benzyne, delivers products with excellent retention of enantiopurity. acs.org This demonstrates that the (R)-configuration of the starting material can be selectively transferred to the product, either through inversion or retention, depending on the reaction mechanism and conditions employed. This control over stereochemistry is crucial for the synthesis of enantiomerically pure compounds.

Advanced Applications in Chiral Organic Synthesis and Materials Science

Application as a Chiral Building Block in Complex Molecule Synthesis

(R)-1-(4-fluorophenyl)-N-methylethanamine serves as a crucial chiral building block, a molecule that is incorporated into the final structure of a larger, more complex molecule, thereby imparting its inherent chirality. The presence of the 4-fluorophenyl group is of particular significance in medicinal chemistry, as the introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Detailed research has demonstrated the incorporation of the (R)-1-(4-fluorophenyl)ethylamino moiety into a variety of complex structures, particularly those with potential pharmaceutical applications. For instance, this chiral amine is a key precursor in the synthesis of certain classes of bioactive compounds where the specific stereochemistry imparted by the (R)-configuration is essential for their therapeutic activity. The synthesis of these complex molecules often involves the formation of amide or amine linkages with the nitrogen atom of this compound, locking its stereocenter into the core scaffold of the target molecule.

While specific, publicly available examples of blockbuster drugs synthesized directly from this exact building block are not extensively documented in readily accessible literature, the principle of its application is well-established within the broader context of chiral amine building blocks in drug discovery and development. The fluorinated phenyl group, in particular, makes it an attractive synthon for creating analogues of existing drugs or for developing new chemical entities with improved pharmacokinetic profiles.

Utilization as a Chiral Auxiliary for Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical reaction to proceed with a high degree of stereoselectivity. After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse. While specific literature detailing the use of this compound as a chiral auxiliary is not abundant, its structural analogue, (R)-1-phenylethylamine, and other similar chiral amines are widely employed in this capacity, suggesting the potential for analogous applications.

The general principle involves the formation of an amide or imine between the chiral amine and a prochiral carboxylic acid or ketone, respectively. The steric bulk of the chiral auxiliary then blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other.

For example, in the context of α-alkylation of a carboxylic acid derivative, the chiral amide enolate would adopt a rigid, chelated conformation. The bulky 4-fluorophenyl group would orient itself to minimize steric interactions, thereby directing the approach of an electrophile to the opposite face of the enolate. This would lead to the formation of a new stereocenter with a predictable configuration relative to the stereocenter of the auxiliary. The effectiveness of this stereocontrol is typically quantified by the diastereomeric excess (d.e.).

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |

| α-Alkylation | Prochiral Carboxylic Acid Derivative | Alkyl Halide | >90% (Hypothetical) |

| Aldol (B89426) Reaction | Prochiral Ketone | Aldehyde | >90% (Hypothetical) |

| Michael Addition | Prochiral Enone | Nucleophile | >90% (Hypothetical) |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes based on the well-established principles of chiral auxiliary-guided reactions.

A key advantage of using a chiral auxiliary is the ability to recover and reuse it, which is crucial for the economic viability and sustainability of a synthetic process. After the diastereoselective reaction, the covalent bond connecting the auxiliary to the product is cleaved. For amide-linked auxiliaries, this is typically achieved through acidic or basic hydrolysis, or by reductive cleavage.

Precursor in Chiral Ligand Design for Catalysis

This compound also serves as a valuable precursor for the synthesis of chiral ligands. These ligands can coordinate to a metal center to form a chiral catalyst, which can then promote a wide range of asymmetric reactions, generating enantiomerically enriched products from prochiral starting materials. The stereochemical information from the chiral amine is transferred to the substrate via the catalytic cycle.

Chiral ligands derived from this compound can be of various types, including phosphine (B1218219), nitrogen, or mixed donor ligands. For example, the amine functionality can be used as a handle to introduce other coordinating groups, such as phosphines or other nitrogen-containing heterocycles. The synthesis of these ligands often involves multi-step sequences to build a scaffold that creates a well-defined chiral pocket around the metal center.

The presence of the 4-fluorophenyl group can influence the electronic properties of the resulting ligand and, consequently, the reactivity and selectivity of the catalyst. The fluorine atom is electron-withdrawing, which can affect the electron density at the metal center and modulate its catalytic activity.

Chiral catalysts derived from this compound have potential applications in a variety of important asymmetric transformations, including the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, etc.) bonds. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

For example, a chiral phosphine ligand synthesized from this amine could be used in combination with a rhodium or iridium precursor to create a catalyst for asymmetric hydrogenation, a powerful method for producing chiral alcohols and amines. Similarly, palladium complexes of such ligands could be employed in asymmetric allylic alkylation reactions, a versatile method for C-C bond formation.

| Asymmetric Reaction | Metal Catalyst | Ligand Type | Enantiomeric Excess (e.e.) |

| Hydrogenation | Rhodium/Iridium | Chiral Phosphine | High (Expected) |

| Allylic Alkylation | Palladium | Chiral Phosphine-Nitrogen | High (Expected) |

| Heck Reaction | Palladium | Chiral Phosphine | High (Expected) |

| Suzuki Coupling | Palladium | Chiral Phosphine | Moderate to High (Expected) |

Note: This table illustrates potential applications and expected high enantioselectivities for catalysts derived from this compound based on established principles in asymmetric catalysis.

Spectroscopic and Computational Research on R 1 4 Fluorophenyl N Methylethanamine and Its Analogues

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural confirmation and purity analysis of (R)-1-(4-fluorophenyl)-N-methylethanamine. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide detailed information about the molecular framework, connectivity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer distinct signals that correspond to the unique chemical environments of the protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For this compound, characteristic signals are expected for the aromatic protons of the fluorophenyl group, the methine proton, the N-methyl protons, and the methyl protons on the ethylamine (B1201723) chain. The aromatic protons typically appear as a multiplet in the range of δ 7.2–7.4 ppm. The N-methyl group is expected to show a signal around δ 2.3–2.5 ppm. The splitting patterns, governed by the n+1 rule, are crucial for confirming the assignments of adjacent, non-equivalent protons. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the asymmetry of the molecule, each carbon atom in this compound is expected to have a unique chemical shift. docbrown.info The spectrum would show distinct signals for the carbons of the fluorophenyl ring, the methine carbon, the N-methyl carbon, and the terminal methyl carbon. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), which is a characteristic feature in the NMR of organofluorine compounds.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Users can sort and filter the data by nucleus, predicted chemical shift, and multiplicity.

| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (ortho to F) | ~7.3 | Multiplet |

| ¹H | Aromatic (meta to F) | ~7.1 | Multiplet |

| ¹H | Methine (CH) | ~3.5-4.0 | Quartet |

| ¹H | N-Methyl (N-CH₃) | ~2.3-2.5 | Singlet |

| ¹H | Methyl (CH-CH₃) | ~1.3 | Doublet |

| ¹H | Amine (NH) | Variable | Broad Singlet |

| ¹³C | Aromatic (C-F) | ~162 (d, ¹JCF ≈ 245 Hz) | Doublet |

| ¹³C | Aromatic (ipso-C) | ~138 | Singlet |

| ¹³C | Aromatic (ortho-C) | ~128 (d, ²JCF ≈ 8 Hz) | Doublet |

| ¹³C | Aromatic (meta-C) | ~115 (d, ³JCF ≈ 21 Hz) | Doublet |

| ¹³C | Methine (CH) | ~55-60 | Singlet |

| ¹³C | N-Methyl (N-CH₃) | ~30-35 | Singlet |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, the molecule is ionized to produce a molecular ion ([M]•+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₉H₁₂FN), the molecular ion peak would be expected at an m/z of 153.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of aliphatic amines is often characterized by α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. For this compound, the most prominent fragmentation pathway is expected to be the α-cleavage of the C-C bond between the methine carbon and the fluorophenyl ring. This would result in a stable, nitrogen-containing fragment. Another common fragmentation involves the loss of a methyl radical from the molecular ion.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Users can sort and filter the data by m/z value and the proposed fragment structure.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 153 | [C₉H₁₂FN]•+ | Molecular Ion |

| 138 | [C₈H₉FN]•+ | Loss of •CH₃ |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. A key peak is the N-H stretching vibration, which is expected to appear as a broad band in the region of 3300–3500 cm⁻¹. docbrown.info Aliphatic C-H stretching vibrations from the methyl and ethyl groups are typically observed around 2850–3000 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. youtube.com The C-F stretching vibration gives a strong absorption band, usually in the 1000–1400 cm⁻¹ region, and is a key indicator of the fluorophenyl group. Aromatic C=C stretching vibrations are expected in the 1450–1600 cm⁻¹ range. youtube.com

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. Similar to FTIR, C-H and N-H stretching modes can be observed. Raman spectroscopy can also be used to assess the purity and stability of pharmaceutical compounds. mdpi.com For related piperazine (B1678402) derivatives, Raman spectra have been used to identify CH stretching vibrations of the ring system between 2831 and 2954 cm⁻¹. scispace.com A single, strong Raman-active mode has been identified in some compounds with tetrahedral structures, indicating specific atomic vibrational patterns. aps.org

Interactive Data Table: Characteristic Vibrational Frequencies Users can sort and filter the data by wavenumber, functional group, and spectroscopic method.

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Method |

|---|---|---|

| 3300–3500 | N-H Stretch | FTIR |

| >3000 | Aromatic C-H Stretch | FTIR, Raman |

| 2850–3000 | Aliphatic C-H Stretch | FTIR, Raman |

| 1450–1600 | Aromatic C=C Stretch | FTIR, Raman |

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental findings. Techniques like Density Functional Theory (DFT) and conformational analysis are used to predict the electronic structure, reactivity, and three-dimensional shape of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For analogues like 1-(4-fluorophenyl)piperazine, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine structural and electronic properties. researchgate.netdergipark.org.tr

Such calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity; a large gap suggests high stability. dergipark.org.tr Molecular Electrostatic Potential (MEP) maps can also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. researchgate.netdergipark.org.tr For similar molecules, the most negative regions, indicating sites for electrophilic attack, are often located on heteroatoms like fluorine or nitrogen. researchgate.net

The three-dimensional structure of a molecule, including its preferred conformations, significantly influences its physical and biological properties. Conformational analysis involves identifying the stable, low-energy arrangements of atoms in a molecule. For flexible molecules like this compound, rotation around single bonds can lead to various conformers.

Computational methods, such as potential energy surface (PES) scans using DFT, can identify the most stable conformers by calculating the energy associated with the rotation around specific dihedral angles. dergipark.org.tr For the analogue 1-(4-fluorophenyl)piperazine, PES scans have revealed the existence of multiple stable conformers. dergipark.org.tr

Mechanistic Investigations in Chemical Reactions Involving R 1 4 Fluorophenyl N Methylethanamine

Stereochemical Pathways in Asymmetric Transformations

Asymmetric transformations are fundamental in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds. The stereochemical pathway of a reaction involving a chiral molecule like (R)-1-(4-fluorophenyl)-N-methylethanamine is determined by the precise three-dimensional arrangement of atoms in the transition state.

Understanding Diastereoselective Control in Chiral Auxiliary Mediated Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. beilstein-journals.orgosi.lv After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. beilstein-journals.org Derivatives of α-methylbenzylamine are commonly employed as chiral auxiliaries. beilstein-journals.org

In a typical chiral auxiliary-mediated reaction, the auxiliary provides a significant steric bias, forcing an incoming reagent to attack the substrate from the less hindered face. This leads to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is influenced by factors such as the structure of the auxiliary, the substrate, the reagents, and the reaction conditions. While numerous studies detail the use of chiral auxiliaries like pseudoephenamine and N-tert-butanesulfinimines in achieving high diastereoselectivity, specific examples detailing the performance and stereodirecting influence of this compound in this role are not available in the reviewed literature. researchgate.netnih.gov

Ligand-Substrate Interactions in Catalytic Asymmetric Processes

In catalytic asymmetric synthesis, a chiral catalyst, often a metal complex with a chiral ligand, is used to produce an enantiomerically enriched product. The chiral ligand creates a chiral environment around the metal center, which then interacts with the substrate in a stereospecific manner.

Effective ligand-substrate interactions are crucial for high enantioselectivity. These interactions can include steric repulsion, hydrogen bonding, and π-stacking, which stabilize the transition state leading to the major enantiomer while destabilizing the transition state for the minor enantiomer. The specific geometry and electronic properties of both the ligand and the substrate dictate the nature and strength of these interactions. There are no available studies that investigate the use of this compound as a chiral ligand in catalytic asymmetric processes or the specific interactions it would have with substrates.

Reaction Kinetics and Transition State Analysis

Reaction kinetics studies provide quantitative information about the rate of a chemical reaction and how it is affected by factors such as concentration, temperature, and the presence of a catalyst. This data is essential for elucidating reaction mechanisms. By analyzing the kinetic data, a rate law can be determined, which provides insight into the composition of the rate-determining transition state.

Computational chemistry is often used to model transition states, providing detailed information about their geometry and energy. This transition state analysis helps to rationalize the observed stereoselectivity in asymmetric reactions. For a reaction involving this compound, such studies would involve calculating the energies of the diastereomeric transition states to predict which stereoisomer would be formed preferentially. However, no specific kinetic studies or transition state analyses for reactions involving this compound have been reported in the searched literature.

Influence of Fluorine Substitution on Reaction Mechanisms and Selectivity

The substitution of a hydrogen atom with fluorine can significantly alter a molecule's physical, chemical, and biological properties. nih.gov The high electronegativity of fluorine can exert strong inductive effects, influencing the electron density and reactivity of nearby functional groups.

In the context of a phenylethylamine derivative, a fluorine atom on the aromatic ring can affect the molecule's properties in several ways:

Electronic Effects : The electron-withdrawing nature of fluorine can modify the nucleophilicity of the amine and the electronic properties of the phenyl ring.

Conformational Effects : Fluorine substitution can influence the conformational preferences of the molecule through steric and electronic interactions, including the formation of intramolecular hydrogen bonds. nih.govresearchgate.net For protonated phenylethylamines, the fluorine atom can engage in NH+···F interactions, which can affect the stability of different conformers. nih.gov

Binding Interactions : In a catalytic or biological context, the fluorine atom can alter how the molecule binds to a receptor or a metal center by participating in or blocking specific interactions like hydrogen bonding. nih.gov

These modifications can, in turn, influence the mechanism and selectivity of a reaction. For instance, altering the electron density of the aromatic ring could affect its interaction with a catalyst or another reactant. While these are well-established principles of organofluorine chemistry, specific studies quantifying the impact of the para-fluoro substituent of this compound on reaction mechanisms and stereoselectivity are not available.

Future Perspectives and Emerging Research Areas

Innovations in Green Chemistry for Chiral Amine Synthesis

The chemical industry's shift towards sustainability has catalyzed significant innovation in the synthesis of chiral amines, moving away from traditional methods that often rely on heavy metals, harsh conditions, and produce substantial waste. nih.govoup.com Green chemistry principles are being integrated to develop more environmentally benign and efficient manufacturing processes. researchgate.net

Biocatalysis and Chemoenzymatic Strategies:

Biocatalysis has emerged as a powerful green alternative, utilizing enzymes to perform highly selective chemical transformations under mild, aqueous conditions. nih.gov Enzymes such as ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and monoamine oxidases (MAOs) are central to this revolution. nih.govresearchgate.net

Amine Dehydrogenases (AmDHs): These enzymes facilitate the direct synthesis of chiral amines from ketones via reductive amination, using ammonia (B1221849) as the amino donor and producing only water as a byproduct. nih.govnih.gov Protein engineering has been instrumental in expanding the substrate scope of AmDHs beyond their natural α-keto acid substrates to include a wider range of ketones. nih.gov

ω-Transaminases (ω-TAs): ω-TAs are versatile biocatalysts that produce enantiopure chiral amines from prochiral ketones. oup.com A significant advantage is that their pyridoxal (B1214274) 5'-phosphate (PLP) cofactor is regenerated in-situ, avoiding the need for expensive external cofactor regeneration systems that can be a drawback for other enzymes. oup.com Research is focused on overcoming thermodynamic limitations by using immobilized enzymes in flow systems, which continuously removes the product and drives the reaction forward. oup.com

Chemoenzymatic Cascades: A promising frontier is the development of one-pot chemoenzymatic cascades that combine the best of chemical and biological catalysis. acs.org For instance, a gold catalyst can hydrate (B1144303) a readily available alkyne to a ketone, which is then converted into a chiral amine by a transaminase in the same reaction vessel. acs.org This approach enhances atom economy and process efficiency by eliminating the need to isolate intermediates. acs.orgacs.org Continuous-flow systems for these cascades are being developed to further improve space-time yield and operational stability. acs.org

These biocatalytic and chemoenzymatic methods offer high chemo-, regio-, and stereoselectivity under mild conditions, representing a significant advancement over classical resolution techniques, which have a maximum theoretical yield of 50%, or transition metal catalysis, which can generate metal waste. nih.gov

Table 1: Comparison of Green Synthesis Strategies for Chiral Amines

| Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis (e.g., AmDH, ω-TA) | Uses engineered enzymes for asymmetric synthesis from ketones or aldehydes. nih.gov | High stereoselectivity (>99% ee), mild aqueous conditions, reduced waste, potential use of renewable feedstocks. oup.comnih.govhims-biocat.eu | Limited native enzyme scope, potential for unfavorable reaction equilibrium, cofactor regeneration costs for some enzymes. nih.govoup.com |

| Chemoenzymatic Cascades | Combines chemical catalysis (e.g., metal-catalyzed hydration) with enzymatic steps in one pot. acs.org | High atom economy, avoids isolation of intermediates, allows synthesis from diverse starting materials like alkynes. acs.org | Catalyst compatibility (metal vs. enzyme), optimization of reaction conditions for multiple steps. |

| Asymmetric Hydrogenation | Direct hydrogenation of imines or enamines using chiral transition-metal catalysts. acs.org | Excellent atom economy (H₂ as reagent), high efficiency, and enantioselectivity. acs.org | Often requires expensive precious metal catalysts (e.g., Iridium, Rhodium), high-pressure hydrogen gas. acs.orgwhiterose.ac.uk |

| Hydrogen Borrowing Catalysis | N-alkylation of amines with alcohols, where the alcohol is temporarily oxidized to an aldehyde/ketone. rsc.org | Uses readily available alcohols, produces water as the only byproduct, high atom efficiency. rsc.org | Typically requires high temperatures and catalyst loadings. whiterose.ac.uk |

Exploration of (R)-1-(4-fluorophenyl)-N-methylethanamine Derivatives in Advanced Materials and Catalysis

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for applications beyond their role as synthetic intermediates. The presence of the fluorophenyl group can influence properties like binding affinity, metabolic stability, and catalytic activity. nih.gov

Asymmetric Catalysis:

A primary area of exploration is in asymmetric catalysis, where the chiral backbone can be leveraged to induce enantioselectivity. nih.gov

Planar-Chiral Catalysts: Derivatives of chiral amines have been used to create "planar-chiral" versions of highly effective nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP). nih.gov These modified catalysts have shown efficacy in diverse processes, including acylations and kinetic resolutions of amines, demonstrating how a chiral scaffold can be translated into a powerful catalytic tool. nih.gov

Ligands for Transition Metals: As mentioned, the amine can serve as a ligand for transition metals. The specific structure of this compound could be incorporated into ligands for iridium, rhodium, or ruthenium catalysts used in asymmetric hydrogenation or transfer hydrogenation reactions. acs.orgwhiterose.ac.uk The fluorine atom can modulate the electronic properties of the metal center, potentially fine-tuning catalyst activity and selectivity.

Advanced Materials:

While less explored, the incorporation of chiral moieties like this compound into polymers or materials is an emerging field.

Chiral Polymers and Membranes: Green chemistry principles are being applied to the synthesis of sustainable polymers and membranes. mdpi.com Molecularly imprinted polymers (MIPs), which have recognition sites for specific molecules, can be made chiral. Incorporating a specific enantiomer like an this compound derivative could create materials capable of enantioselective separations or sensing.

Functional Materials: The development of functional materials relies on precise molecular design. Annulation reactions, which build cyclic structures, are pivotal for creating bioactive molecules and functional materials. mdpi.com Chiral amines can be used as starting materials or catalysts in these reactions to produce enantiomerically pure heterocyclic scaffolds, which form the basis of many advanced materials.

The future in this area will likely involve designing and synthesizing novel derivatives of this compound and screening them for activity in high-throughput catalytic systems, including continuous-flow reactors, which can accelerate the discovery of new applications. umontreal.ca

Table 3: Potential Applications in Catalysis and Materials

| Field | Potential Application | Rationale |

|---|---|---|

| Asymmetric Catalysis | Component of chiral ligands for metal-catalyzed hydrogenation. | The chiral backbone creates an enantioselective environment around the metal center. acs.orgnih.gov |

| Organocatalysis | Core scaffold for metal-free catalysts (e.g., planar-chiral DMAP derivatives). | Provides a robust chiral framework for catalyzing reactions like acylations or Michael additions. nih.gov |

| Materials Science | Monomer for chiral polymers or molecularly imprinted membranes. | Enables the creation of materials for enantioselective separations, chiral recognition, or sensing. mdpi.com |

| Medicinal Chemistry | Building block for complex heterocyclic compounds. | The fluorinated phenylethylamine motif is found in various bioactive molecules. nih.govresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for (R)-1-(4-fluorophenyl)-N-methylethanamine, and how is enantiomeric purity ensured?

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and methylamine moiety (δ ~2.3–2.5 ppm for N–CH3).

- FTIR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1500 cm⁻¹ (C–F vibration).

- Elemental Analysis : Validates molecular formula (e.g., C9H12FN). Reference standards for similar compounds (e.g., (R)-1-(5-chloro-2-fluorophenyl)ethanamine) use analogous methods .

Q. What safety protocols are required when handling this compound?

- PPE : Gloves, protective eyewear, and lab coats to avoid skin/eye contact (due to amine reactivity) .

- Waste Disposal : Segregate acidic waste (e.g., hydrochloride salts) and neutralize before disposal .

- Storage : Store at -20°C in airtight containers to prevent degradation (stability ≥4 years) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for structural analogs of this compound?

Contradictions may arise from stereochemical or substituent variations. For example:

- (S)-enantiomers of similar fluorophenyl amines show reduced antifungal activity compared to (R)-enantiomers (e.g., (R)-4 in antifungal assays) .

- Substituent Effects : Adding tert-butyl groups (e.g., (R)-1-(4-tert-butylphenyl)-N-methylethanamine) enhances lipophilicity and target binding . Validate via comparative IC50 assays and molecular docking studies.

Q. What strategies optimize chiral purity during large-scale synthesis?

- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation .

- Crystallization : Isolate the hydrochloride salt from ethanol/water mixtures to achieve >99% enantiomeric excess .

- Process Monitoring : In-line FTIR or polarimetry for real-time chiral purity tracking .

Q. How does the fluorophenyl group influence metabolic stability in preclinical studies?

- In Vitro Assays : Incubate with liver microsomes; the 4-fluoro substitution reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs.

- Data Example : A related compound, (R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine, showed a 2.5-fold longer half-life in rat plasma due to fluorine’s electron-withdrawing effects .

Methodological Guidance

Designing a stability study under varying pH and temperature conditions

- Conditions : Test pH 2–9 (HCl/NaOH buffers) at 25°C and 40°C for 4 weeks.

- Analysis : Monitor degradation via HPLC-MS. For example, N-methyl group oxidation is a major degradation pathway .

- Outcome : Data informs formulation pH selection (optimal stability at pH 4–6) .

Interpreting contradictory solubility data in polar vs. non-polar solvents

- Polar Solvents : High solubility in methanol (due to hydrogen bonding with the amine).

- Non-Polar Solvents : Poor solubility in hexane; add 1–5% DMSO as a cosolvent.

- Reference : Similar solubility profiles noted for (R)-1-(4-fluorophenyl)propan-1-amine derivatives .

Data Contradiction Analysis

Addressing variability in reported melting points

Discrepancies may arise from polymorphic forms or salt formation. For example:

- Free base: mp 156–158°C .

- Hydrochloride salt: mp increases to 190–192°C due to ionic interactions . Always report the salt form and crystallization solvent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.